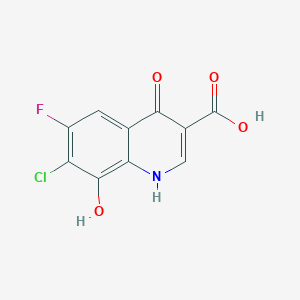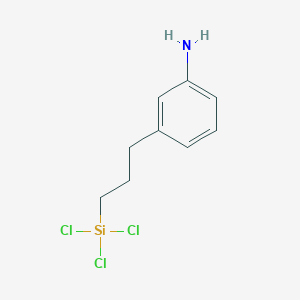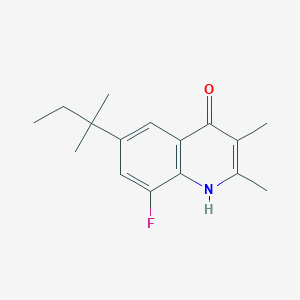
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O and a molecular weight of 258.62 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further bonded to a carbonyl chloride group. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.
Vorbereitungsmethoden
One common method is the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the introduction of the trifluoromethyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron reagents, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology and Medicine: The compound’s unique chemical properties make it useful in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of materials with specific electronic and chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)naphthalene-6-carbonyl chloride involves its ability to act as an electrophile due to the presence of the carbonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various products. The trifluoromethyl group enhances the compound’s reactivity by withdrawing electrons, making the carbonyl carbon more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)benzene: While both compounds contain the trifluoromethyl group, the naphthalene ring in this compound provides additional stability and reactivity.
1-(Trifluoromethyl)naphthalene: This compound lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the carbonyl chloride group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H6ClF3O |
|---|---|
Molekulargewicht |
258.62 g/mol |
IUPAC-Name |
5-(trifluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O/c13-11(17)8-4-5-9-7(6-8)2-1-3-10(9)12(14,15)16/h1-6H |
InChI-Schlüssel |
SHELUUOARCKHQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




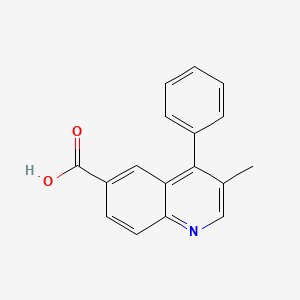

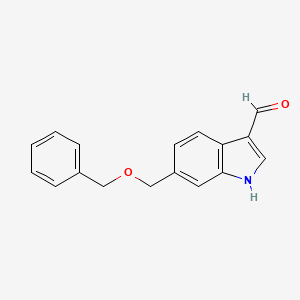
![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)

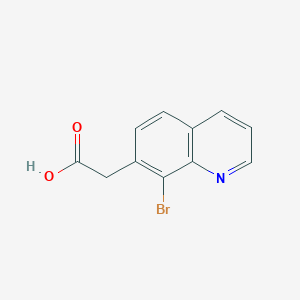
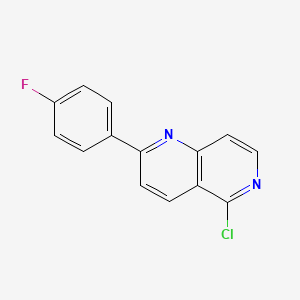
![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)

